molecular formula C10H12O B6148197 2-(2-methylphenyl)propanal CAS No. 103108-03-8

2-(2-methylphenyl)propanal

Cat. No.: B6148197
CAS No.: 103108-03-8
M. Wt: 148.2
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Description

2-(2-Methylphenyl)propanal is an aromatic aldehyde featuring a propanal backbone substituted with a 2-methylphenyl group at the α-carbon. This compound is characterized by its aldehyde functional group and the steric/electronic effects imparted by the ortho-methyl substituent on the phenyl ring. It serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and fragrances. Its reactivity is influenced by the electron-donating methyl group, which modulates electrophilic substitution patterns and stabilizes intermediates during synthetic transformations .

Properties

CAS No.

103108-03-8

Molecular Formula

C10H12O

Molecular Weight

148.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(2-methylphenyl)propanal involves the regio-selective functionalization of a dialkyl benzene compound. This process typically includes chloromethylation followed by conversion to the desired aldehyde . Another approach involves the use of Grignard reagents, where the reaction of an organomagnesium compound with a carbonyl compound yields the desired aldehyde .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chloromethylation and subsequent conversion processes. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenyl)propanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-methylphenyl)propanal has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals

Mechanism of Action

The mechanism of action of 2-(2-methylphenyl)propanal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. Additionally, the aromatic ring can participate in π-π interactions and other non-covalent interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following compounds share structural similarities with 2-(2-methylphenyl)propanal, differing in substituent positions, functional groups, or aromatic systems:

Compound Name Substituents/Modifications Key Functional Groups Application/Relevance References
This compound Ortho-methylphenyl at α-carbon Aldehyde Pharmaceutical intermediates, fragrances
2-(3-Methoxy-4-(2-methylphenyl)phenyl)propanal (15b) Methoxy and ortho-methylphenyl groups Aldehyde Dihydrofolate reductase inhibitors
2-(2-Fluorophenyl)propanal Ortho-fluorophenyl at α-carbon Aldehyde Potential bioactive molecule synthesis
2-(2-Methoxyphenyl)-2-methylpropanoic acid Methoxy group, carboxylic acid Carboxylic acid Chemical synthesis, safety studies
2-Phenyl-2-propanol Hydroxyl group instead of aldehyde Alcohol Solvent, fragrance component

Key Observations :

  • Aldehyde vs. Carboxylic Acid/Alcohol : The presence of an aldehyde group in this compound enhances its reactivity in nucleophilic additions (e.g., Grignard reactions) compared to the carboxylic acid (lower reactivity) or alcohol (oxidation-prone) derivatives .
  • Substituent Effects: Ortho-substituents (e.g., methyl, fluoro, methoxy) influence steric hindrance and electronic properties.
Comparison with Other Aldehyde Derivatives
  • 2-(2-Fluorophenyl)propanal : Likely synthesized via analogous Wittig or Friedel-Crafts pathways, with fluorinated precursors introducing enhanced electronic effects for targeted bioactivity .
  • 2-(3-Methoxy-4-(2-methylphenyl)phenyl)propanal (15b): Demonstrates the scalability of the Wittig approach for multi-substituted aromatics, achieving a 60:40 E/Z ratio in enol ether intermediates .

Physicochemical Properties

Volatility and Detection
  • This compound : Detected via HSGC-MS (Headspace Gas Chromatography-Mass Spectrometry) in complex mixtures due to moderate volatility. Similar aldehydes (e.g., 2-methylpropanal) exhibit retention times (tR) between 1.64–2.48 minutes under HSGC conditions .
  • Acetone vs. Propanal Derivatives : highlights distinct atmospheric behaviors; propanal derivatives show slower degradation compared to acetone, suggesting higher environmental persistence .
Stability and Reactivity
  • Acid Sensitivity: The aldehyde group in this compound is prone to oxidation, necessitating inert storage conditions. In contrast, 2-(2-methoxyphenyl)-2-methylpropanoic acid (carboxylic acid derivative) exhibits greater stability under ambient conditions .
  • Steric Effects : Ortho-methyl substitution reduces reactivity in electrophilic aromatic substitution (EAS) compared to meta- or para-substituted analogs.

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